Amylmetacresol
Description
Historical Trajectory and Scientific Advancements in Amylmetacresol Investigations
The scientific investigation of this compound's antiseptic properties has a long history, with early 20th-century studies establishing its disinfectant capabilities. An early notable publication by Coulthard in 1931 detailed the disinfectant and antiseptic properties of amyl-meta-cresol. wikipedia.org One of the early metrics used to quantify the power of disinfectants was the Rideal-Walker coefficient, a test developed in 1903 which compares a disinfectant's activity to that of phenol (B47542). wikipedia.orgnathpeters.com this compound was noted to have a Rideal-Walker coefficient of 250. wikipedia.org This early quantitative assessment marked the beginning of a more systematic approach to evaluating antiseptic compounds.
Over the decades, research has progressed from simple disinfectant assessments to more sophisticated in-vitro and clinical studies. A significant advancement has been the investigation of its broad-spectrum antimicrobial activity. Studies have demonstrated its bactericidal effects against a range of bacteria implicated in pharyngitis. dovepress.comnih.gov
More recent scientific advancements have focused on elucidating the multi-faceted actions of this compound. Beyond its antibacterial effects, research has demonstrated its antiviral activity against various respiratory viruses. bmj.com Furthermore, investigations have revealed a local anesthetic-like mechanism of action, where this compound blocks voltage-gated sodium channels, contributing to its pain-relieving effects in sore throat preparations. drugbank.comresearchgate.net The combination of this compound with DCBA has been the subject of numerous studies, including meta-analyses, to validate its efficacy in providing symptomatic relief. wikipedia.org
Evolution of Research Paradigms for Antiseptic Compounds
The scientific study of antiseptic compounds has undergone a significant evolution, mirroring broader shifts in microbiology and pharmacology.
Initially, the paradigm was focused on demonstrating basic antimicrobial efficacy, often using methods like the Rideal-Walker test to compare potency against a standard like phenol. wikipedia.orgnathpeters.com This approach, while foundational, was limited as it often used a single test organism and did not account for conditions present in a clinical setting, such as the presence of organic matter. pharmastate.academy
The mid-20th century saw a shift towards more rigorous clinical evaluation, influenced by the rise of evidence-based medicine. For antiseptics like this compound, this meant moving beyond simple lab-based killing assays to randomized controlled trials to assess clinical effectiveness for specific indications, such as sore throat relief. researchgate.net
A more recent and profound paradigm shift in antimicrobial research is the focus on biofilms. tandfonline.comresearchgate.netresearchgate.net It is now understood that the majority of bacteria exist in these structured communities, which offer protection from antimicrobial agents. researchgate.netyesilscience.com This has led to a new trend in research, moving from targeting individual, free-floating (planktonic) bacteria to developing and evaluating agents for their "antibiofilm" activity. researchgate.netyesilscience.com This shift is crucial as bacteria within a biofilm can be significantly more resistant to antimicrobials than their planktonic counterparts. tandfonline.com
Furthermore, with the growing crisis of antibiotic resistance, there is an increasing emphasis on the role of topical antiseptics as an alternative to antibiotics for certain localized infections to reduce the selective pressure that drives resistance. nih.govmdpi.com This has positioned established antiseptics like this compound within the broader strategy of antimicrobial stewardship. nih.gov
Identification of Current Research Gaps and Future Directions in this compound Studies
Despite its long history of use and study, there remain several areas where further research on this compound is warranted.
One of the primary research gaps is the complete elucidation of its mechanism of action , particularly its virucidal effects. While it is suggested that it may act by denaturing viral proteins or interacting with the viral lipid membrane, the precise molecular interactions are not fully understood. drugbank.comnih.govnih.gov
Another significant area for future investigation is its antibiofilm activity . The current paradigm in antimicrobial research emphasizes the importance of targeting biofilms. researchgate.netyesilscience.com Investigating the efficacy of this compound against bacterial biofilms relevant to oral and pharyngeal infections could open new avenues for its application and further solidify its role as a topical antiseptic.
Further research could also focus on:
Synergistic Effects: While often used with DCBA, more detailed studies on the synergistic mechanisms between this compound and other compounds could lead to the development of more effective formulations.
Expanded Viral Spectrum: Investigating its activity against a broader range of emerging respiratory viruses would be clinically relevant.
Resistance Patterns: Ongoing surveillance and research into the potential for microbial resistance or tolerance to this compound are crucial for its long-term effective use, a key area for future research for all topical antiseptics. nih.gov
The table below summarizes key in-vitro studies on the bactericidal and virucidal activity of this compound, often in combination with 2,4-dichlorobenzyl alcohol (DCBA).
| Study Focus | Organisms/Viruses Tested | Key Findings | Reference |
|---|---|---|---|
| Bactericidal Action | Streptococcus pyogenes, Staphylococcus aureus, Haemophilus influenzae, Moraxella catarrhalis, among others. | Lozenges containing AMC/DCBA demonstrated broad-spectrum bactericidal activity, achieving a >99.9% reduction in colony-forming units (CFUs) for all tested species within 10 minutes. | dovepress.comnih.govresearchgate.netmedchemexpress.eu |
| Virucidal Effect | Respiratory Syncytial Virus (RSV), Influenza A, SARS-CoV. | A lozenge with AMC/DCBA showed a direct virucidal effect on these enveloped viruses. | wikipedia.org |
| Virucidal Action | Parainfluenza virus type 3, Cytomegalovirus. | AMC/DCBA lozenges demonstrated virucidal effects against both viruses in vitro. | nih.gov |
| Comparative Antiviral Activity | Human Rhinovirus (HRV), Human Coronavirus (hCoV), Influenza A, Coxsackievirus A10. | Some AMC/DCBA lozenges showed moderate activity against certain viruses, but the effect was suggested to be influenced by excipients, not just the active ingredients. Carrageenan-containing lozenges showed broader activity. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGWFZQGEQJZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046791 | |
| Record name | Amylmetacresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
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Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
not soluble | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
1300-94-3 | |
| Record name | Amylmetacresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amylmetacresol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylmetacresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13908 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Amylmetacresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-pentyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMYLMETACRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F | |
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Mechanistic Dissection of Amylmetacresol S Biological Actions
Molecular and Cellular Pharmacology of Amylmetacresol
This compound (AMC) is a phenolic antiseptic that exhibits a multifaceted pharmacological profile, encompassing antimicrobial and local anesthetic properties. Its biological actions are rooted in its interactions with cellular components, leading to the modulation of critical physiological and pathological processes. This section provides a detailed examination of the molecular and cellular mechanisms that underlie the effects of this compound.
Ligand-Receptor Interactions and Signal Transduction Pathways
The direct interaction of this compound with specific protein receptors in the classical ligand-receptor sense is not its primary mechanism of action. Instead, its effects are largely attributed to its physicochemical properties and its influence on the broader cellular environment. There is some suggestion that this compound may inhibit inflammatory and pain mediators involved in the inflammation of mucous membranes. nih.gov However, detailed characterization of high-affinity binding to specific receptors, such as those in the cyclooxygenase or lipoxygenase pathways, is not extensively documented. Its actions are more closely linked to its ability to interact with and disrupt cell membranes, which can, in turn, indirectly influence the function of membrane-bound proteins and associated signal transduction pathways.
Modulation of Ion Channel Activity by this compound
A key aspect of this compound's pharmacology is its ability to act as a modulator of ion channel activity, which is fundamental to its local anesthetic effects. wikipedia.orgmacsenlab.com
Voltage-Gated Sodium Channel Blockade Mechanisms
This compound has been shown to block voltage-gated sodium channels (VGSCs) in a manner analogous to local anesthetics. nih.govwikipedia.orgnih.gov Research using in vitro electrophysiological techniques on heterologously expressed neuronal sodium channels (Na(V)1.2) in HEK 293 cells demonstrated that this compound reversibly blocks the sodium inward currents responsible for the initiation and propagation of action potentials. drugbank.com
The blockade mechanism is state-dependent, indicating that this compound binds with higher affinity to the inactivated states of the sodium channel compared to the resting state. drugbank.com This is a characteristic feature of many local anesthetics and contributes to their efficacy in blocking nerve fibers that are firing at high frequencies, such as those transmitting pain signals. drugbank.comnih.gov The potency of this block is significant, with studies showing that this compound is substantially more potent than lidocaine (B1675312) in blocking sodium currents. drugbank.com
Implications for Nociceptive and Inflammatory Pathways
The blockade of voltage-gated sodium channels is directly responsible for the local anesthetic properties of this compound. nih.gov Nociceptors, the specialized sensory neurons that detect painful stimuli, are highly dependent on the function of VGSCs, particularly subtypes like Na(V)1.7 and Na(V)1.8, to transmit pain signals. kirbyneuro.org By inhibiting these channels, this compound reduces the excitability of these neurons and blocks the conduction of pain signals, leading to analgesia. nih.govnih.gov This mechanism provides relief from the discomfort associated with conditions like a sore throat. nih.gov Furthermore, by stabilizing neuronal membranes, this ion channel modulation may also temper neurogenic inflammation, a process where neurons release inflammatory mediators.
Elucidation of this compound's Antimicrobial Mechanisms
This compound is recognized for its broad-spectrum antiseptic properties against various pathogens. nih.gov
Antibacterial Action: Cellular Targets and Pathways
The primary antibacterial action of this compound is directed at the bacterial cell itself. As a phenolic compound, it readily interacts with and disrupts the lipid components of the bacterial cell membrane. macsenlab.comnih.gov This disruption compromises the membrane's integrity, leading to increased permeability and the leakage of essential intracellular contents, such as ions and metabolites, which ultimately results in cell death. macsenlab.com This mechanism makes it effective against a range of Gram-positive bacteria commonly associated with throat infections. macsenlab.com
In addition to membrane damage, this compound can cause the denaturation of bacterial proteins. drugbank.com This action disrupts essential enzymatic and structural functions within the bacterium, further contributing to its bactericidal effect. Studies have demonstrated that lozenges containing this compound (in combination with 2,4-dichlorobenzyl alcohol) achieve a rapid and significant reduction (over 99.9%) in the colony-forming units of various bacterial species implicated in pharyngitis, including Streptococcus pyogenes, within a timeframe consistent with the dissolution of a lozenge in the mouth. nih.govnih.gov
Interactive Data Table: this compound Activity on Voltage-Gated Sodium Channels
| Parameter | Value | Channel Type | Comments | Reference |
| EC₅₀ (Blockade) | 53.6 µM | Na(V)1.2 | Half-maximal effective concentration for blocking sodium inward current at a holding potential of -150 mV. | drugbank.com |
| Inactivated State Affinity (Kᵢ) | 35 µM | Na(V)1.2 | Estimated dissociation constant for the inactivated state of the channel, indicating preferential binding. | drugbank.com |
| Potency vs. Lidocaine | 10-20 fold more potent | Na(V)1.2 | This compound is significantly more potent than the standard local anesthetic lidocaine. | drugbank.com |
Antiviral Action:
This compound exhibits virucidal activity, particularly against enveloped viruses. nih.gov Its antiviral mechanisms are multifaceted, primarily targeting the structural integrity of the virion.
The virucidal effect of this compound is partly attributed to its ability to denature viral proteins. nih.gov This process involves the disruption of the tertiary and quaternary structures of proteins, which are essential for their function. The denaturation of external viral protein spikes is a proposed mechanism of action. nih.govnih.gov These protein spikes are crucial for the virus's ability to attach to and enter host cells. By altering their conformation, this compound effectively neutralizes the virus's infectivity. The combination of this compound with dichlorobenzyl alcohol has been noted to cause morphological changes in the spike configuration of influenza A virus, as observed through electron microscopy.
A significant aspect of this compound's antiviral action is its ability to disrupt the lipid envelope that surrounds many types of viruses. nih.gov As a phenol (B47542) derivative, this compound can intercalate into the lipid bilayer, leading to a loss of membrane integrity. This disruption can result in the leakage of viral contents and the inactivation of the virus.
By denaturing viral surface proteins and disrupting the viral envelope, this compound effectively inhibits the initial stages of the viral life cycle, namely attachment to the host cell. A virus that cannot bind to its host receptor is unable to initiate an infection.
While the primary antiviral action of this compound appears to be virucidal through direct damage to the virion, downstream effects on viral replication within the host cell are a consequence of preventing viral entry. There is limited direct evidence to suggest that this compound inhibits viral replication enzymes once the virus has successfully entered the host cell.
| Virus Type | Observed Effect | Reference |
| Enveloped Viruses (e.g., Influenza A, Parainfluenza virus, Cytomegalovirus) | Virucidal effects observed, including denaturation of external protein spikes and disruption of the lipid envelope. | nih.govnih.gov |
| Non-enveloped Viruses (e.g., Human Rhinovirus 2) | Limited to no significant virucidal activity observed. | nih.gov |
Antifungal Properties and Mechanistic Insights
The antifungal activity of this compound is a component of its broader antiseptic profile. While its antibacterial properties are well-established, the specific mechanisms of its antifungal action are less extensively documented. However, based on its chemical nature as a phenolic compound and the known mechanisms of other antifungal agents, its action is likely centered on the disruption of fungal cell membrane integrity.
Phenolic compounds are known to interfere with the lipid bilayer of cell membranes, leading to increased permeability and the leakage of essential intracellular components. In fungi, the cell membrane's integrity is heavily reliant on the presence of ergosterol (B1671047). It is plausible that this compound interacts with the fungal membrane, disrupting the lipid arrangement and potentially interfering with the function of membrane-bound enzymes. This disruption of the primary barrier between the fungal cell and its environment can lead to cell death. Further research is needed to fully elucidate the specific molecular targets of this compound within fungal cells and to determine if it has any inhibitory effects on the ergosterol biosynthesis pathway, a common target for many antifungal drugs.
Immunomodulatory Effects and Anti-Inflammatory Pathways of this compound
Beyond its direct antimicrobial actions, this compound is thought to possess immunomodulatory and anti-inflammatory properties. nih.gov It is suggested that this compound can inhibit inflammatory and pain mediators involved in the inflammation of the oral and pharyngeal mucous membranes. nih.gov This may contribute to the symptomatic relief observed with its use in sore throat preparations.
The precise molecular pathways underlying these effects are not fully elucidated but may involve the modulation of cytokine production. By potentially downregulating the production of pro-inflammatory cytokines, this compound could help to dampen the inflammatory response at the site of infection. Further investigation into its effects on key inflammatory signaling pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways, would provide a more detailed understanding of its anti-inflammatory capabilities.
Investigation of Synergistic and Antagonistic Pharmacodynamic Interactions Involving this compound
This compound is frequently formulated in combination with other active ingredients, most notably 2,4-dichlorobenzyl alcohol (DCBA). wikipedia.org This combination has been shown to have a broad spectrum of antimicrobial activity.
Synergistic and Additive Interactions: In vitro studies have demonstrated that the combination of this compound and DCBA exhibits virucidal activity against a number of viruses associated with the common cold. drugbank.com While the precise nature of the interaction (synergistic or additive) is not always explicitly defined in the available literature, the combined formulation is consistently shown to be effective. nih.gov The combination of these two antiseptics, along with lidocaine, has been shown to block voltage-gated neuronal sodium channels, which may contribute to the analgesic effect of these formulations. nih.gov
Antagonistic Interactions: There is currently no significant evidence in the reviewed literature to suggest that this compound has antagonistic pharmacodynamic interactions with other commonly used antiseptic or anesthetic agents.
| Compound(s) | Interaction Type | Observed Effect | Reference |
| This compound + 2,4-Dichlorobenzyl Alcohol | Synergistic/Additive | Enhanced virucidal and bactericidal activity. | nih.govdrugbank.com |
| This compound + 2,4-Dichlorobenzyl Alcohol + Lidocaine | Additive | Blockade of voltage-gated neuronal sodium channels. | nih.gov |
Molecular Basis of Combined Antimicrobial Efficacy (e.g., with Dichlorobenzyl Alcohol)
This compound (AMC), often in combination with 2,4-dichlorobenzyl alcohol (DCBA), demonstrates broad-spectrum antimicrobial activity. tci-thaijo.orgnih.gov This efficacy stems from the compounds' ability to act as antiseptics, which kill microbes through physical means. nih.gov The primary mechanism of action for this compound involves the disruption of bacterial and viral structures. drugbank.com It is understood to penetrate the lipid bilayers of cell membranes, leading to cell lysis and death. drugbank.com This action is particularly effective against gram-positive bacteria commonly associated with throat infections, such as Streptococcus pyogenes and Staphylococcus aureus. drugbank.com
The combination of AMC and DCBA is a staple in many over-the-counter antiseptic lozenges for the treatment of sore throat. nih.govdrugbank.com While the precise molecular synergy is not fully elucidated, the combination has proven effective. The antiseptic mechanism of DCBA is thought to involve the denaturation of external proteins and the rearrangement of their tertiary structures. drugbank.com In-vitro studies have demonstrated that a combination of AMC and DCBA exhibits virucidal effects against a number of viruses implicated in the common cold by reducing the viral load. drugbank.com
Research has quantified the bactericidal efficacy of lozenges containing both this compound and 2,4-dichlorobenzyl alcohol against a variety of bacteria known to cause pharyngitis. In a laboratory study, lozenges dissolved in a solution mimicking human saliva were shown to kill 99.9% of all tested pharyngitis-associated bacteria within ten minutes. nih.gov The combination has demonstrated rapid bactericidal activity against a range of gram-positive and gram-negative organisms. nih.gov
For instance, significant reductions in colony-forming units (CFUs) were observed for several bacterial species after exposure to a dissolved AMC/DCBA lozenge in artificial saliva. nih.gov
Table 1: In Vitro Bactericidal Activity of an this compound/2,4-Dichlorobenzyl Alcohol Lozenge
| Bacterial Species | Time to Achieve >3 log10 Reduction in CFU/mL | Log10 Reduction at 1 minute (CFU/mL ± SD) |
|---|---|---|
| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 |
| Haemophilus influenzae | 1 minute | 6.1 ± 0.1 |
| Arcanobacterium haemolyticum | 1 minute | 6.5 ± 0.0 |
| Fusobacterium necrophorum | 1 minute | 6.5 ± 0.0 |
| Streptococcus dysgalactiae | 5 minutes | 6.3 ± 0.0 (at 5 mins) |
| Moraxella catarrhalis | 5 minutes | 5.0 ± 0.9 (at 5 mins) |
| Staphylococcus aureus | 10 minutes | 3.5 ± 0.1 (at 10 mins) |
Data sourced from Matthews et al., 2018. nih.gov
Assessment of Additive and Supra-Additive Analgesic Effects
The analgesic properties of this compound, particularly when combined with 2,4-dichlorobenzyl alcohol, are attributed to a local anesthetic-like action. nih.gov This effect is mediated through the blockade of voltage-gated neuronal sodium channels. nih.govnih.gov Both this compound and 2,4-dichlorobenzyl alcohol have been shown to inhibit these channels, which are crucial for the initiation and propagation of pain signals. nih.gov
An in-vitro study utilizing the patch-clamp technique on HEK 293 cells expressing the α-subunit of the NaV1.2 sodium channel investigated the effects of the combination of this compound and 2,4-dichlorobenzyl alcohol. The research demonstrated that the combination of these two compounds induced a block of both resting and inactivated sodium channels, with a particularly pronounced block at the inactivated channel state. nih.gov
The concept of supra-additive effects has been observed when a third compound, such as lignocaine, is introduced. In such combinations, the presence of lignocaine with this compound and 2,4-dichlorobenzyl alcohol has been shown to further augment the blocking of sodium channels, suggesting a synergistic relationship that enhances the analgesic effect. nih.gov However, for the combination of solely this compound and 2,4-dichlorobenzyl alcohol, the current evidence points towards an additive effect on sodium channel blockade, contributing to its analgesic properties in relieving the symptoms of sore throat. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dichlorobenzyl alcohol |
| Lidocaine |
| Lignocaine |
| Streptococcus pyogenes |
| Staphylococcus aureus |
| Haemophilus influenzae |
| Arcanobacterium haemolyticum |
| Fusobacterium necrophorum |
| Streptococcus dysgalactiae |
Pharmacokinetic and Biotransformation Research of Amylmetacresol
Systemic Absorption Kinetics and Transporter-Mediated Processes
Limited publicly available data exists on the specific systemic absorption kinetics of amylmetacresol. General statements indicate that it is rapidly absorbed, though quantitative parameters such as the absorption rate constant (Ka) and systemic bioavailability have not been extensively reported in peer-reviewed literature. nih.govnih.gov Its primary route of administration for local antiseptic action is via lozenges, which suggests that initial absorption may occur through the buccal mucosa, with subsequent absorption from the gastrointestinal tract after swallowing.
The involvement of specific transporter proteins in the intestinal absorption and efflux of this compound has not been definitively characterized. Phenolic compounds, in general, can be substrates for various transporters. The Solute Carrier (SLC) superfamily of transporters, for instance, is involved in the uptake of a wide array of small molecules across biological membranes. Conversely, ATP-binding cassette (ABC) transporters are primarily responsible for the efflux of compounds from cells. The lipophilic nature of amylmetacacresol might suggest passive diffusion across the intestinal epithelium, but transporter-mediated processes cannot be ruled out without specific studies, such as those using Caco-2 cell monolayers, which are a standard in vitro model for predicting human intestinal absorption.
Tissue Distribution Dynamics and Compartmental Modeling
Furthermore, there is a lack of published research on the compartmental modeling of this compound's pharmacokinetics. Such models are valuable for simulating the drug's concentration-time profile in different body compartments and for predicting its disposition. The development of a physiologically based pharmacokinetic (PBPK) model would be beneficial in integrating physiological, physicochemical, and in vitro metabolism data to predict its in vivo behavior.
Metabolic Pathways and Enzyme Involvement in this compound Biotransformation
This compound undergoes biotransformation primarily through Phase I and Phase II metabolic reactions. nih.gov These processes convert the parent compound into more water-soluble metabolites, facilitating their excretion from the body.
Phase I Metabolic Reactions: Oxidation and Hydroxylation
The primary Phase I metabolic pathway for this compound is oxidation. nih.gov It is reported to be oxidized to a carboxylic acid. nih.gov This likely involves the oxidation of the pentyl side chain. The specific cytochrome P450 (CYP) enzymes responsible for this oxidation have not been explicitly identified for this compound. However, studies on structurally similar alkylphenols and cresols indicate that various CYP isoforms are capable of hydroxylating the alkyl side chains and the aromatic ring. Hydroxylation is a common initial step in the oxidation of such compounds, often catalyzed by enzymes from the CYP1A, CYP2, and CYP3 families.
Phase II Conjugation Reactions: Glucuronidation and Sulfation
Following Phase I oxidation, or directly acting on the parent molecule's hydroxyl group, this compound and its metabolites undergo Phase II conjugation reactions. Glucuronidation is a specifically mentioned metabolic pathway for this compound. nih.gov This process involves the covalent attachment of glucuronic acid to the phenolic hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the molecule, preparing it for excretion. While the specific UGT isoforms involved in this compound glucuronidation are not documented, phenolic compounds are known substrates for several UGTs, particularly those in the UGT1A and UGT2B subfamilies.
Sulfation, another major Phase II pathway for phenolic compounds, is catalyzed by sulfotransferases (SULTs). Studies on other alkylphenols have shown that they can be substrates for SULT enzymes, particularly SULT1A1. nih.gov It is plausible that this compound also undergoes sulfation, although this has not been explicitly confirmed in the available literature.
Identification and Structural Characterization of this compound Metabolites
Detailed structural characterization of the metabolites of this compound is not extensively reported in publicly accessible scientific literature. The primary metabolite is stated to be a carboxylic acid derivative resulting from the oxidation of the pentyl side chain. nih.gov It is also known to be glucuronidated. nih.gov The precise chemical structures of this carboxylic acid metabolite and the glucuronide conjugate have not been published. Modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be required for the definitive identification and structural elucidation of its metabolites from biological matrices like urine or plasma.
Table 1: Summary of Potential Metabolic Pathways for this compound
| Metabolic Phase | Reaction Type | Putative Enzyme Family | Potential Metabolite |
| Phase I | Oxidation | Cytochrome P450 (CYP) | Carboxylic acid derivative |
| Phase I | Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide |
| Phase II | Sulfation | Sulfotransferases (SULTs) | This compound-sulfate |
Note: The involvement of specific enzyme families and the formation of hydroxylated and sulfated metabolites are inferred from studies on structurally similar compounds and have not been definitively confirmed for this compound.
Renal and Biliary Excretion Mechanisms of this compound and its Metabolites
The primary route of elimination for this compound and its metabolites is via the kidneys. nih.gov The water-soluble metabolites, such as the carboxylic acid and glucuronide conjugates, are readily excreted in the urine. The specific renal excretion mechanisms, including the extent of glomerular filtration, active tubular secretion, and tubular reabsorption, have not been detailed for this compound. For many phenolic compounds and their anionic conjugates, renal clearance involves active secretion mediated by organic anion transporters (OATs) located in the proximal tubules of the kidneys.
Biliary excretion is another potential elimination pathway for drug metabolites, particularly for larger glucuronide conjugates. Transporters such as the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are involved in the transport of glucuronidated and sulfated metabolites from the liver into the bile. While not specifically documented for this compound, it is plausible that its glucuronide conjugate could be a substrate for these biliary efflux transporters, leading to its excretion in feces.
Advanced Analytical Methodologies for Amylmetacresol Research
Chromatographic Techniques for Amylmetacresol Quantification and Characterization
Chromatography, a cornerstone of analytical chemistry, provides powerful means for separating, identifying, and quantifying the components of a mixture. nih.gov In the context of this compound research, various chromatographic techniques are indispensable for ensuring purity, understanding metabolic pathways, and characterizing the compound in diverse matrices.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the separation, identification, and quantification of compounds. ijrpr.com It has proven to be a robust method for the analysis of this compound, often in combination with other active ingredients. researchgate.netsphinxsai.comsphinxsai.com The versatility of HPLC is enhanced by the use of advanced detectors, such as Photodiode Array (PDA) detectors, which provide spectral information about the analytes, aiding in their identification. researchgate.netsphinxsai.comsphinxsai.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of pharmaceutical compounds like this compound. nih.govyoutube.comyoutube.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. youtube.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. youtube.com
The development of a robust RP-HPLC method involves the careful optimization of several parameters to achieve the desired separation with good resolution, peak shape, and analysis time. Key parameters include the choice of the stationary phase (column), the composition of the mobile phase (including pH and organic modifiers), flow rate, and detector wavelength. researchgate.netsphinxsai.comsphinxsai.com
For this compound, C18 columns are frequently employed as the stationary phase. researchgate.netsphinxsai.comsphinxsai.com The mobile phase typically consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsphinxsai.comsphinxsai.comsielc.com The ratio of these components is a critical factor that is adjusted to control the retention time and separation of this compound. Detection is commonly performed using a PDA detector at a wavelength where this compound exhibits significant absorbance, such as 220 nm. researchgate.netsphinxsai.comsphinxsai.com
A study detailing the simultaneous estimation of this compound and dextromethorphan (B48470) developed an RP-HPLC method using a Discovery C18 column. researchgate.netsphinxsai.comsphinxsai.com The method employed a mobile phase of mixed phosphate buffer and acetonitrile in a 50:50 ratio, with a flow rate of 1.0 ml/min. researchgate.netsphinxsai.comsphinxsai.com Under these conditions, this compound was eluted at a retention time of approximately 5.3 minutes. researchgate.netsphinxsai.comsphinxsai.com The method demonstrated linearity, accuracy, and precision, making it suitable for routine quality control analysis. researchgate.netsphinxsai.comsphinxsai.com
Table 1: Example of RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Waters (e2695) system with PDA detector researchgate.net |
| Column | Discovery C18 (250 mm × 4.6 mm, 5 µm) researchgate.netsphinxsai.comsphinxsai.com |
| Mobile Phase | Mixed Phosphate Buffer : Acetonitrile (50:50 v/v) researchgate.netsphinxsai.comsphinxsai.com |
| Flow Rate | 1.0 mL/min researchgate.netsphinxsai.comsphinxsai.com |
| Detection Wavelength | 220 nm researchgate.netsphinxsai.comsphinxsai.com |
| Retention Time (this compound) | 5.300 ± 0.01 min researchgate.netsphinxsai.comsphinxsai.com |
| Linearity Range (this compound) | 0.3-0.9 µg/mL researchgate.netsphinxsai.comsphinxsai.com |
| LOD (this compound) | 0.86 µg/mL sphinxsai.comsphinxsai.com |
| LOQ (this compound) | 0.15 µg/mL sphinxsai.comsphinxsai.com |
This table is interactive. Click on the headers to sort.
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijrpr.comresearchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures. ijrpr.comresearchgate.net The result is faster analysis times and sharper peaks, which is particularly advantageous for complex samples and high-throughput screening. ijrpr.comresearchgate.net
For this compound analysis, UHPLC can offer a significant reduction in run times compared to traditional HPLC methods. The principles of method development are similar to HPLC, but optimization is geared towards leveraging the speed and efficiency of the UHPLC system. researchgate.net For instance, methods can be adapted for fast UPLC applications by using columns with smaller (e.g., 3 µm) particles. sielc.com The use of UHPLC is particularly beneficial in quality control environments where a large number of samples need to be analyzed quickly and efficiently. ijrpr.com
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govazolifesciences.com In the context of this compound research, GC-MS is the ideal technique for studying its volatile metabolites. nih.gov The process involves vaporizing a sample, separating its components in a gaseous mobile phase as it passes through a capillary column, and then detecting the individual components with a mass spectrometer. azolifesciences.com
The mass spectrometer ionizes the separated components, and sorts the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. azolifesciences.com This mass spectrum acts as a "molecular fingerprint," allowing for highly confident identification of the metabolites by comparing them to spectral libraries. azolifesciences.com GC-MS is known for its high sensitivity and specificity, making it capable of detecting metabolites at very low concentrations. azolifesciences.com While specific studies on the volatile metabolites of this compound are not widely published, the GC-MS methodology is well-established for metabolomic studies, capable of identifying a wide range of small molecules including alcohols, acids, and phenols. nih.gov
A study on the detection of impurities in lozenges containing this compound noted that Gas Chromatography could be used, but with limitations such as low response and interference from other ingredients. semanticscholar.org This highlights the importance of coupling GC with a highly specific detector like a mass spectrometer for complex sample matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. nih.govrsc.org This technique is the gold standard for trace-level quantification of pharmaceuticals, including this compound, in complex biological matrices like wastewater. url.edunih.gov
The LC separates this compound from other compounds in the sample. The eluent from the LC is then introduced into the mass spectrometer. In the MS, the this compound molecules are ionized and the precursor ions are selected. These selected ions are then fragmented, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) provides exceptional specificity and sensitivity, allowing for the detection and quantification of this compound at very low concentrations (µg/L levels). nih.gov
Several studies have developed and utilized LC-MS/MS methods for the analysis of multiple pharmaceuticals in environmental water samples. In one such study, an analytical method based on solid-phase extraction (SPE) followed by LC-MS/MS was developed to determine 76 pharmaceuticals, including this compound, in wastewater effluents. url.edu Another study used a multiresidue method to analyze 44 pharmaceuticals in effluents from senior residences, where this compound was among the most detected compounds. nih.gov These studies underscore the power of LC-MS/MS for high-sensitivity analysis in complex environmental monitoring.
Table 2: Findings from LC-MS/MS Studies Detecting this compound
| Study Focus | Matrix | Key Finding |
|---|---|---|
| Analysis of 44 pharmaceuticals consumed by the elderly nih.gov | Wastewater from senior residences | This compound was one of the most frequently detected pharmaceuticals. nih.gov |
This table is interactive. Click on the headers to sort.
Spectroscopic and Spectrometric Approaches in this compound Research
Beyond chromatography, various spectroscopic and spectrometric techniques are crucial for the structural elucidation and characterization of this compound and its related substances.
Mass spectrometry (MS), as a standalone technique or coupled with chromatography (LC-MS, GC-MS), is fundamental in determining the molecular weight and elemental composition of this compound. rjpbcs.comnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula of the compound and its potential impurities or metabolites. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. nih.gov
While not extensively detailed in the public literature specifically for this compound, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are standard methods for the structural characterization of organic compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy helps in identifying the functional groups present. These techniques, in conjunction with mass spectrometry, would be essential for the comprehensive structural analysis of this compound and any unknown metabolites or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its related impurities. semanticscholar.orgoregonstate.edu By providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows chemists to piece together the molecular structure. organicchemistrydata.org
For this compound (5-methyl-2-pentylphenol), ¹H and ¹³C NMR spectra provide a definitive fingerprint. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the cresol (B1669610) ring, the methyl group protons, and the protons of the pentyl side chain, with their chemical shifts and splitting patterns revealing their connectivity. drugbank.com Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, from the aromatic ring carbons to the aliphatic carbons of the pentyl group. synchemia.com
While specific experimental data for this compound's complete NMR assignment is not extensively published in readily available literature, predicted spectral data serves as a reliable guide for its structural confirmation.
Predicted NMR Data for this compound:
¹H NMR Spectrum: Predicted data is available, which would be used to compare against experimental spectra for structural verification. ipb.pt
¹³C NMR Spectrum: Predicted data is available, crucial for confirming the carbon skeleton of the molecule. ipb.pt
Furthermore, NMR is instrumental in the identification and structural characterization of process-related impurities and degradation products. semanticscholar.org For instance, the structure of impurities such as m-Cresol (B1676322) (this compound - Impurity B) is confirmed using techniques including ¹H NMR, which verifies the expected chemical structure against a reference. nih.gov Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the complete connectivity and resolve complex structural challenges, especially for novel or unknown impurities. organicchemistrydata.orgnih.gov
Advanced Imaging Techniques for In Situ Distribution Studies
Understanding the spatial distribution of this compound within a solid dosage form, such as a lozenge, is critical for ensuring product homogeneity and predicting its release characteristics. Advanced imaging techniques provide the capability to visualize the distribution of the API and excipients without destroying the sample. proquest.com
Confocal Raman Microscopy (CRM) is a non-destructive technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. proquest.comamericanpharmaceuticalreview.com It can generate detailed chemical maps, illustrating the distribution of this compound and other components within the lozenge matrix. techconnect.orgtechnologynetworks.com This is particularly valuable for:
Assessing the content uniformity of the API. nih.gov
Identifying different polymorphic forms of the drug, if any exist.
Studying the interaction between the API and excipients.
Analyzing the multi-layer structure of complex lozenges. nih.gov
The technique works by focusing a laser onto the sample and collecting the Raman scattered light. Each chemical component has a unique Raman spectral signature, allowing for the creation of false-color images where each color represents a different ingredient. americanpharmaceuticalreview.com This method can achieve a resolution down to the sub-micron level, providing a microscopic view of the formulation's internal structure. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is another powerful technique for visualizing the distribution of drugs and their metabolites in various samples, including pharmaceutical tablets. researchgate.netnih.govfrontiersin.org In MALDI-MSI, a thin section of the lozenge is coated with a matrix that helps to desorb and ionize the molecules when struck by a laser. The mass spectrometer then detects the ions, generating images that show the spatial location of specific molecules based on their mass-to-charge ratio. pdx.edu This technique is highly sensitive and specific, and it can be used to:
Map the distribution of this compound in a tablet cross-section. frontiersin.org
Detect and map related impurities or degradation products.
Assess the homogeneity of the drug throughout the excipient matrix. nih.gov
These advanced imaging methodologies offer invaluable insights into the microstructural properties of this compound formulations, supporting development and ensuring the quality of the final product.
Development and Validation of Analytical Methods for this compound
The development and validation of robust analytical methods are critical for the routine quality control of this compound in bulk and finished pharmaceutical products. These methods must be proven to be reliable, accurate, and fit for their intended purpose, a process governed by systematic approaches and international guidelines.
Implementation of Quality by Design (QbD) Principles
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives. semanticscholar.orgfrontiersin.org When applied to analytical methods, this is known as Analytical QbD (AQbD). The goal of AQbD is to build quality into the analytical method from the outset, rather than relying on end-product testing to ensure quality. pdx.edu
The AQbD process involves:
Defining an Analytical Target Profile (ATP): This defines the requirements for the method's performance, such as the need to accurately quantify this compound and its impurities in a lozenge matrix.
Identifying Critical Method Attributes (CMAs) and Critical Method Variables (CMVs): CMAs are the properties of the method that need to be controlled to meet the ATP (e.g., accuracy, precision, specificity). CMVs are the parameters of the method that can affect the CMAs (e.g., mobile phase composition, flow rate, column temperature in HPLC). frontiersin.org
Conducting a Risk Assessment: This identifies which CMVs are most likely to impact the CMAs.
Establishing a Method Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. semanticscholar.org Operating within the design space is not considered a change and ensures the method remains robust.
Defining a Control Strategy: This includes a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov
By implementing QbD principles, analytical methods for this compound become more robust, reliable, and flexible, facilitating continuous improvement throughout the product lifecycle. pdx.edu
Adherence to International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation (ICH) provides a unified framework of guidelines for the validation of analytical procedures, ensuring that methods are suitable for their intended use and that data is reliable and reproducible across different laboratories. rjppd.org The validation of an analytical method for this compound must adhere to the ICH Q2(R2) guideline, which outlines the necessary validation characteristics. drugbank.comnih.gov
For a quantitative method like an HPLC assay for this compound, the following parameters are evaluated: nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or excipients. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations is typically recommended. nih.gov
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A study developing an RP-HPLC method for the simultaneous estimation of Dextromethorphan and this compound validated the method according to ICH guidelines, demonstrating its suitability for routine quality control. nih.gov The stability of this compound is also assessed under various conditions as per ICH stability guidelines.
Table 1: Validation Parameters for a Developed RP-HPLC Method for this compound
| Parameter | This compound Finding | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity (r²) | 0.999 | r² ≥ 0.999 |
| Concentration Range (µg/ml) | 0.3-0.9 | Defined by application |
| Accuracy (% Recovery) | 99.80-101.36 % | 98.0-102.0% |
| Precision (% RSD) | < 2% | ≤ 2% |
| Limit of Detection (LOD) (µg/ml) | 0.86 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/ml) | 0.15 | Signal-to-noise ratio of 10:1 |
Data sourced from a study on the simultaneous estimation of Dextromethorphan and this compound. nih.gov
Impurity Profiling and Characterization in this compound Synthesis and Formulations
Impurity profiling is the identification and quantification of impurities present in a drug substance or formulated product. It is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. proquest.com The process involves sophisticated analytical techniques to detect, identify, and quantify impurities that may arise from the synthesis process (process-related impurities) or from the degradation of the API over time (degradation products). proquest.com
For this compound, various potential impurities have been identified and are controlled within strict limits as specified by pharmacopoeias like the European Pharmacopoeia (EP). These impurities can include starting materials, by-products, intermediates, and degradation products. proquest.comtechnologynetworks.com The availability of well-characterized reference standards for these impurities is essential for method development, validation, and routine quality control. techconnect.orgtechnologynetworks.com
Some known impurities of this compound include:
Process-Related Impurities: These can arise from the synthetic route used to manufacture this compound. An example is 5-methyl-2-pentylcyclohexanone. americanpharmaceuticalreview.com
Degradation Impurities: These can form due to the degradation of this compound under storage conditions. An example is 2-(1-hydroxypentyl)-5-methylphenol. americanpharmaceuticalreview.com
Pharmacopoeial Impurities: The European Pharmacopoeia lists several impurities for this compound, which are designated with letters (e.g., Impurity A, B, C).
Table 2: List of Known this compound Impurities
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Impurity Type |
|---|---|---|---|---|
| Amylcresol EP Impurity A | 4-Methyl-2-pentylphenol | 876473-73-3 | C₁₂H₁₈O | Pharmacopoeial |
| This compound - Impurity B | m-Cresol | 108-39-4 | C₇H₈O | Pharmacopoeial / Process-Related |
| This compound EP Impurity C | 5-Methyl-2-[(2RS)-2-methylbutyl]phenol | NA | C₁₂H₁₈O | Pharmacopoeial |
| This compound - Impurity D | p-Cresol | 106-44-5 | C₇H₈O | Pharmacopoeial / Process-Related |
| Amylcresol EP Impurity E | 3-Methyl-2-pentylphenol | 173851-66-6 | C₁₂H₁₈O₂ | Pharmacopoeial |
| This compound - Impurity G | 5-Methyl-2-pentylcyclohexanone | 1357600-49-7 | C₁₂H₂₂O | Process-Related |
Data sourced from various pharmaceutical impurity standard suppliers. synchemia.comtechconnect.orgresearchgate.netrjppd.org
The characterization and control of these impurities are vital for ensuring the quality and safety of this compound-containing products and are a key part of regulatory submissions like Abbreviated New Drug Applications (ANDAs). proquest.comtechconnect.org
Preclinical Safety Assessment and Mechanistic Toxicology of Amylmetacresol
Comprehensive Safety Pharmacology Studies on Amylmetacresol
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For a compound like this compound, this core battery of tests assesses effects on the central nervous, cardiovascular, and respiratory systems.
In Vitro Cytotoxicity and Genotoxicity Assessment of this compound
In vitro toxicology studies are fundamental for identifying potential cellular-level hazards of a compound before any in vivo testing.
The antiseptic properties of this compound are a direct result of its cytotoxic action against microorganisms, which is believed to involve the penetration and disruption of lipid bilayers in the cell membrane, leading to cell death. macsenlab.com This mechanism, however, is not entirely selective and can affect mammalian cells, particularly at higher concentrations. The classification of this compound as a substance that "Causes severe skin burns and eye damage" underscores its potent local cytotoxic potential. edqm.eunih.gov Studies on human oral cells have demonstrated a weak killing effect at certain concentrations. cncb.ac.cn
Genotoxicity testing assesses the potential for a compound to damage genetic material (DNA), which can lead to mutations or cancer. A standard genotoxicity testing battery includes an in vitro bacterial reverse mutation test (Ames test), an in vitro mammalian cell assay for chromosomal damage (e.g., micronucleus or chromosome aberration test), and typically an in vivo test. criver.com While regulatory bodies have considered the preclinical safety profile of this compound to be established, indicating that such data exists, the specific outcomes of these genotoxicity assays are not widely available in the public scientific literature. e-lactancia.orggeneesmiddeleninformatiebank.nl
Interactive Table: Summary of In Vitro Hazard Profile of this compound This table is based on hazard classifications and general toxicological principles. Specific quantitative IC50 values for a broad range of mammalian cell lines are not widely published.
| Assessment Type | Endpoint | Finding/Classification | Mechanism/Comment | Reference |
|---|---|---|---|---|
| Cytotoxicity | Cell Viability | "Causes severe skin burns and eye damage" | Direct membrane disruption and corrosive action at high concentrations. | edqm.eunih.gov |
| Cell Viability | "Harmful if swallowed" | Indicates systemic toxicity following absorption, secondary to local GI cytotoxicity. | edqm.eunih.gov | |
| Genotoxicity | Mutagenicity | Data not publicly available | Typically assessed via Ames test. | criver.com |
| Clastogenicity | Data not publicly available | Typically assessed via in vitro micronucleus or chromosome aberration assay. | criver.com |
Mechanistic Investigations of Organ System Toxicity (e.g., hepatic, renal, gastrointestinal)
Following absorption, this compound is metabolized and eliminated, creating the potential for toxicity in key organ systems.
Hepatic Toxicity : this compound undergoes metabolism in the liver, primarily through oxidation to a carboxylic acid and subsequent glucuronidation. wikipedia.org While any compound that is extensively metabolized by the liver can pose a risk of hepatotoxicity at high doses, specific preclinical studies detailing such effects for this compound were not identified in the reviewed literature.
Renal Toxicity : The metabolites of this compound are eliminated via the kidneys. wikipedia.org This makes the renal system a potential target for toxicity. Standard preclinical toxicology packages include histopathological examination of the kidneys and monitoring of serum biomarkers, but specific findings for this compound are not publicly detailed.
Gastrointestinal Toxicity : The gastrointestinal tract is a primary site of toxicity for orally ingested this compound, largely due to its direct irritant and cytotoxic properties. Ingesting high concentrations can lead to burns within the gastric and intestinal mucosa. edqm.eu In animal studies, the oral lethal dose 50 (LD50) in rats is reported as 1500 mg/kg, classifying it as harmful if swallowed. drugbank.comwikipedia.org Overdose is not expected to produce symptoms beyond gastrointestinal discomfort. wikipedia.org
Interactive Table: Summary of Preclinical Organ System Toxicity Data for this compound
| Organ System | Study/Parameter | Finding | Mechanism | Reference |
|---|---|---|---|---|
| Gastrointestinal | Acute Oral LD50 (Rat) | 1500 mg/kg | General systemic toxicity after high-dose ingestion. | drugbank.comwikipedia.org |
| Ingestion Hazard | "Burns to the gastric/intestinal mucosa" | Direct corrosive and irritant effect on epithelial lining. | edqm.eu | |
| Hepatic | Metabolism | Oxidation and glucuronidation | Standard metabolic pathway. | wikipedia.org |
| Renal | Elimination | Excreted via kidneys | Primary route of elimination for metabolites. | wikipedia.org |
Elucidation of Immunotoxicological Responses and Hypersensitivity Mechanisms
Although rare, hypersensitivity reactions to this compound have been reported. drugbank.comwikipedia.org The clinical manifestations of these reactions can include digestive issues such as nausea or dyspepsia, as well as soreness of the tongue. drugbank.comwikipedia.org
The precise immunological mechanisms behind these reactions are not fully elucidated in the available literature. Drug hypersensitivity reactions can be broadly categorized into immediate, often IgE-mediated, responses involving mast cell activation, or delayed-type hypersensitivity (DTH) reactions, which are T-cell mediated. nih.gov The reported gastrointestinal symptoms could potentially align with either pathway, while direct local irritation could also contribute to symptoms like tongue soreness. Viral infections have been noted to sometimes lower the threshold for drug-induced reactions, though a specific link for this compound has not been established. nih.gov Further research would be required to determine if the rare hypersensitivity events associated with this compound are driven by specific IgE antibodies or T-cell responses.
Assessment of Oxidative Stress Generation and Modulation by this compound
The potential for chemical compounds to induce oxidative stress is a critical aspect of modern toxicological evaluation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates or repair the resulting damage. While direct preclinical studies detailing the specific mechanisms of this compound in generating or modulating oxidative stress are not extensively available in the public domain, its chemical nature as a phenolic compound provides a basis for postulating potential interactions with cellular redox systems.
Phenolic compounds are known to exhibit both antioxidant and pro-oxidant activities, depending on their concentration and the cellular environment. At low concentrations, phenols can act as radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize free radicals. Conversely, at higher concentrations, they can undergo auto-oxidation, leading to the generation of ROS such as superoxide (B77818) radicals and hydrogen peroxide. This dual role necessitates a careful evaluation of the dose-dependent effects of this compound on cellular oxidative balance.
Standard in vitro assays are employed to assess the potential of a compound to induce oxidative stress. These include assays to measure the intracellular generation of ROS using fluorescent probes like dichlorofluorescin diacetate (DCFH-DA), and quantification of lipid peroxidation through the measurement of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) levels. Furthermore, the impact on the cellular antioxidant defense system can be evaluated by measuring the activity of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the levels of non-enzymatic antioxidants like reduced glutathione (GSH).
Although specific data for this compound is scarce, it is plausible that as an antiseptic, its mechanism of action could involve the induction of oxidative stress in microbial cells, leading to their death. However, it is crucial to determine the selectivity of this effect and the potential for similar mechanisms to occur in mammalian cells at therapeutic concentrations. The absence of comprehensive studies on this compound's direct effects on mitochondrial function and the expression of oxidative stress-responsive genes, such as those regulated by the Nrf2 transcription factor, represents a significant data gap.
Future preclinical research should aim to elucidate the precise molecular interactions of this compound with cellular components related to oxidative stress. Such studies would provide a more complete understanding of its safety profile and the mechanistic basis for any observed toxicity.
| Potential Oxidative Stress-Related Endpoints for this compound Assessment | Assay Type | Purpose |
| Reactive Oxygen Species (ROS) Generation | DCFH-DA Assay | Measures intracellular ROS levels. |
| Lipid Peroxidation | TBARS/MDA Assay | Quantifies lipid damage caused by oxidative stress. |
| Antioxidant Enzyme Activity | SOD, CAT, GPx Assays | Evaluates the modulation of key antioxidant enzymes. |
| Non-Enzymatic Antioxidant Levels | GSH Assay | Measures the levels of reduced glutathione. |
| Mitochondrial Function | MTT/XTT Assay | Assesses mitochondrial viability and metabolic activity. |
Environmental Risk Assessment: Mechanistic Aspects of this compound Degradation and Impact
The environmental fate and ecotoxicity of pharmaceutical compounds are of increasing concern. For this compound, environmental risk assessments have been conducted as part of the regulatory approval process for medicinal products containing this substance.
Based on public assessment reports, this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). nih.govassaygenie.com The Predicted Environmental Concentration (PEC) in surface water has been calculated to be below the threshold that would trigger a more extensive Phase II environmental risk assessment. nih.govassaygenie.com This suggests a low anticipated risk to the aquatic environment under normal usage patterns.
Despite the low predicted environmental concentration, the safety data sheet for this compound indicates that the substance is "Very toxic to aquatic life with long lasting effects". d-nb.info This highlights the intrinsic hazard of the compound to aquatic organisms and underscores the importance of understanding its environmental degradation.
The degradation of phenolic compounds in the environment can occur through both abiotic and biotic pathways. Abiotic degradation can involve processes such as photolysis, where the compound is broken down by sunlight. Biotic degradation, or biodegradation, is mediated by microorganisms in soil and water. These organisms can utilize the compound as a source of carbon and energy, breaking it down into simpler, less harmful substances.
The likely biodegradation pathway for this compound, given its chemical structure, would involve initial oxidation of the alkyl side chain and hydroxylation of the aromatic ring, followed by ring cleavage. These processes would be carried out by various bacterial and fungal enzymes. The ultimate degradation products would be carbon dioxide, water, and inorganic biomass. The rate and extent of this degradation will depend on various environmental factors such as temperature, pH, and the presence of adapted microbial populations.
| Environmental Risk Assessment Parameter | Finding for this compound | Reference |
| Persistence, Bioaccumulation, and Toxicity (PBT) | Not considered PBT or vPvB. | nih.govassaygenie.com |
| Predicted Environmental Concentration (PEC) in Surface Water | Below the trigger for Phase II assessment (<0.01 µg/L). | nih.govassaygenie.com |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | d-nb.info |
Structure Activity Relationship Sar and Rational Design of Amylmetacresol Derivatives
Correlation of Amylmetacresol's Structural Features with Biological Activities
This compound, chemically known as 5-methyl-2-pentylphenol, possesses distinct structural features that are intrinsically linked to its antiseptic and local anesthetic properties. The two primary components dictating its biological activity are the phenolic hydroxyl group and the alkyl side chain attached to the aromatic ring.
The phenolic hydroxyl (-OH) group is a well-established pharmacophore responsible for the antiseptic properties of many phenolic compounds. This group can denature and coagulate proteins, which is a key mechanism for its bactericidal and fungicidal effects. It is also believed to contribute to the disruption of microbial cell membranes.
The alkyl side chain , in this case, a pentyl group, significantly influences the molecule's lipophilicity. The length and branching of this alkyl chain are critical in determining the compound's efficacy. An optimal balance of hydrophilicity and lipophilicity is necessary for the molecule to effectively partition into and disrupt the lipid bilayers of microbial cell membranes. Studies on various alkylphenols have demonstrated that increasing the length of the alkyl chain can enhance antimicrobial activity up to a certain point, beyond which a "cut-off" effect is observed. The n-pentyl chain in this compound appears to be within an optimal range for its antiseptic action.
Table 1: Correlation of Structural Features of this compound with Biological Activities
| Structural Feature | Biological Activity | Putative Mechanism of Action |
| Phenolic Hydroxyl Group | Antiseptic | Denaturation and coagulation of microbial proteins; Disruption of cell membranes. |
| Aromatic Ring | Antiseptic, Local Anesthetic | Interaction with microbial proteins and lipids; Interaction with amino acid residues in the voltage-gated sodium channel pore. |
| n-Pentyl (Amyl) Group | Antiseptic, Local Anesthetic | Enhances lipophilicity, facilitating partitioning into microbial cell membranes and access to the sodium channel binding site. |
Computational Chemistry and In Silico Approaches for this compound Analogues
While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for the rational design of its derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its interaction with key biological targets, such as bacterial enzymes or the voltage-gated sodium channels. For instance, modeling the binding of this compound within the pore of a voltage-gated sodium channel could elucidate the specific amino acid residues involved in its binding and blocking action.
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations can model the dynamic behavior of the this compound-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur in both the ligand and the receptor.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. imrpress.comresearchgate.netfrontiersin.orgjapsonline.comnih.gov For this compound, a QSAR study could be conducted on a series of its analogues to identify the physicochemical properties that are most influential for its antiseptic or local anesthetic activity. Descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters) could be correlated with the observed biological activity. The resulting QSAR models can then be used to predict the activity of newly designed, yet unsynthesized, this compound derivatives.
Table 2: Hypothetical QSAR Descriptors for this compound Analogues
| Descriptor Class | Specific Descriptor Example | Potential Correlation with Activity |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Positive correlation up to an optimal point for membrane interaction. |
| Electronic | pKa of the phenolic hydroxyl group | Influences the degree of ionization and interaction with biological targets. |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, affecting binding site fit. |
| Topological | Wiener Index | Describes molecular branching, which can impact receptor binding. |
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound's local anesthetic activity could be developed based on its structure and the known pharmacophores of other sodium channel blockers. This model would typically include a hydrophobic region (the amyl group), an aromatic ring, and a hydrogen bond donor/acceptor (the hydroxyl group). This pharmacophore model could then be used to screen virtual libraries of compounds to identify new potential local anesthetics.
De novo design strategies can take this a step further by using computational algorithms to build novel molecular structures that fit the pharmacophore model and the binding site of the target protein. This approach has the potential to generate entirely new chemical entities with improved properties compared to the original lead compound.
Synthesis and Biological Evaluation of Novel this compound Derivatives
The synthesis of novel this compound derivatives is a key step in the exploration of its therapeutic potential. While the published literature on the synthesis of a wide range of this compound derivatives is limited, the synthesis of this compound itself provides a foundation for potential synthetic routes. One documented method for the preparation of this compound involves the reaction of m-cresol (B1676322) with valeric acid or its derivatives to form m-cresol valerate, followed by rearrangement and reduction. googleapis.comgoogle.comgoogle.comchemicalbook.com
Modifications to the this compound structure could be systematically introduced to probe the structure-activity relationships. For example:
Varying the Alkyl Chain: The n-pentyl group could be replaced with other alkyl groups of varying length, branching, or with cyclic moieties to investigate the effect on lipophilicity and steric bulk.
Substitution on the Aromatic Ring: Introduction of additional substituents, such as halogens or electron-withdrawing/donating groups, on the aromatic ring could modulate the electronic properties of the phenol (B47542) and its pKa.
Modification of the Hydroxyl Group: The phenolic hydroxyl group could be esterified or etherified to create prodrugs or to alter the compound's pharmacokinetic properties.
Once synthesized, these novel derivatives would undergo rigorous biological evaluation. Their antimicrobial activity would be assessed against a panel of relevant bacteria and fungi using standard assays like the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). researchgate.netresearchgate.netdovepress.comnih.govnih.govresearchgate.netnih.govmdpi.comnih.govfrontiersin.orgnih.govmdpi.com Their local anesthetic activity could be evaluated using electrophysiological techniques to measure the blockade of voltage-gated sodium channels.
Enzyme Inhibition Profiles of this compound and its Analogues
The primary "enzyme" inhibition associated with this compound's known mechanism of action is the blockade of voltage-gated sodium channels. wikipedia.org While these are ion channels rather than classical enzymes, their inhibition is a key molecular event. The local anesthetic effect is a direct result of this inhibition.
There is also evidence to suggest that this compound may have anti-inflammatory properties. drugbank.com This raises the possibility that it could inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.govwikipedia.orgnih.govresearchgate.netnih.govresearchgate.netyoutube.com COX-1 and COX-2 are the targets of non-steroidal anti-inflammatory drugs (NSAIDs) and are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Further research would be needed to determine if this compound or its derivatives can inhibit COX enzymes and to what extent.
Another potential area of investigation is the inhibition of lipid peroxidation. nih.govnih.govresearchgate.netpreprints.orgmdpi.com Phenolic compounds are known to have antioxidant properties and can inhibit the process of lipid peroxidation, which is implicated in cellular damage. Investigating the ability of this compound and its analogues to inhibit lipid peroxidation could reveal an additional protective mechanism of action.
Table 3: Potential Enzyme/Protein Targets for this compound and its Analogues
| Target | Biological Relevance | Potential Effect of Inhibition |
| Voltage-Gated Sodium Channels | Local Anesthesia | Blockade of nerve impulse transmission, leading to pain relief. |
| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Reduction in prostaglandin (B15479496) synthesis, leading to anti-inflammatory and analgesic effects. |
| Enzymes involved in Lipid Peroxidation | Oxidative Stress, Cellular Damage | Prevention of damage to cell membranes and other cellular components. |
Emerging Research Avenues and Future Outlook for Amylmetacresol Studies
Application of Omics Technologies to Amylmetacresol Pharmacology
The application of "omics" technologies, which allow for the large-scale study of biological molecules, stands to revolutionize our understanding of how this compound interacts with biological systems.
Currently, specific transcriptomic and proteomic studies on this compound are not widely published. However, the application of these technologies represents a significant frontier in understanding its mechanism of action at a molecular level. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of all proteins produced by an organism, can provide a detailed snapshot of the cellular response to drug exposure. longdom.org
Future research could employ these techniques to:
Identify Molecular Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in relevant cell lines (e.g., human pharyngeal cells) exposed to this compound, researchers could pinpoint the specific cellular pathways affected by the compound. This could confirm and elaborate on its known action on sodium channels and viral proteins. medchemexpress.comwikipedia.org
Uncover Mechanisms of Action: These technologies can generate hypotheses about how this compound exerts its antiseptic and anesthetic effects. nih.gov For instance, observing the upregulation of genes involved in cell membrane stress or viral protein processing could provide deeper insights into its virucidal mechanisms.
Biomarker Discovery: Proteomic and transcriptomic data may help identify biomarkers that predict patient response to this compound, although this is more relevant for systemic drugs. biorxiv.orgnih.gov In the context of a topical agent, it could help in understanding differential effects on various pathogens.
The integration of transcriptomic and proteomic data offers a powerful, systems-biology approach to elucidate the complex interactions between this compound and biological systems, moving beyond the current, partially understood mechanisms. longdom.org
Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for mapping the biotransformation of xenobiotics (foreign compounds) like this compound. nih.govscispace.com While it is known that this compound is metabolized through oxidation of the pentyl side chain to a carboxylic acid and subsequent glucuronidation, metabolomics offers a way to create a more comprehensive and detailed metabolic map. wikipedia.org
Potential applications in future this compound research include:
Complete Metabolite Identification: Untargeted metabolomics can screen for all possible metabolites in biological samples (e.g., urine, plasma) following administration, potentially uncovering previously unknown biotransformation products. nih.gov This provides a fuller picture of its fate in the body.
Pathway Elucidation: By identifying all intermediates, researchers can build a highly detailed pathway of this compound breakdown, confirming the roles of specific enzymes. acs.org
Understanding Endogenous Impact: Metabolomics can simultaneously measure the effect of this compound and its metabolites on the body's own endogenous metabolic pathways, offering insights into its broader biological effects and safety profile. annualreviews.org
This approach would provide a definitive profile of how this compound is processed, which is crucial for a complete understanding of its pharmacology.
Nanotechnology Applications for Targeted Delivery and Enhanced Efficacy of this compound
While this compound is effective as a topical antiseptic, nanotechnology offers intriguing possibilities for enhancing its delivery and efficacy, particularly in the oropharyngeal region. nih.govfrontiersin.org Although specific nano-formulations of this compound are not currently on the market, the principles of nano-drug delivery are highly applicable.
Future research could focus on developing:
Mucoadhesive Nanoparticles: Polymeric nanoparticles, liposomes, or solid lipid nanoparticles could be engineered to adhere to the mucosal lining of the throat. frontiersin.orgresearchgate.net This would prolong the contact time of this compound at the site of infection, potentially increasing its effectiveness and reducing the frequency of administration.
Enhanced Solubility and Stability: For a compound like this compound, nano-formulations can improve solubility and protect it from degradation in the complex oral environment, ensuring a higher concentration of the active agent reaches the target pathogens. nih.govmazums.ac.ir
Controlled Release Systems: Nanocarriers can be designed for a sustained or triggered release of this compound. nih.gov For example, a system could be developed to release the drug in response to the specific pH environment of an inflamed throat, leading to more targeted action.
Such advanced formulations could lead to a "next generation" of sore throat treatments with improved therapeutic profiles. nih.gov
Role of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Potential applications include:
Drug Repurposing: AI algorithms can analyze vast biological and clinical datasets to identify new therapeutic uses for existing drugs. nih.govpatsnap.com An AI model could screen for potential new applications of this compound by identifying unexpected connections between its molecular structure, its known targets, and other disease pathways. This could suggest uses beyond throat infections.
Discovery of Novel Analogues: Machine learning models can predict the structure-activity relationship of chemical compounds. Researchers could use these models to design novel analogues of this compound with potentially enhanced antiseptic or anesthetic properties, or with a broader spectrum of activity. stanford.edutowardsdatascience.com
Predictive Toxicology: AI can be used to predict the potential toxicity of new derivatives before they are synthesized, saving time and resources in the drug development pipeline. aptitudehealth.com
Identification of Unexplored Therapeutic Potentials and Mechanistic Pathways
While this compound is well-established for treating sore throats, its full therapeutic potential and the nuances of its mechanisms are not completely understood. wikipedia.org Its known antibacterial and antiviral properties provide a foundation for further exploration. nih.gov
Future research should aim to:
Broaden the Antimicrobial Spectrum: Systematically test the efficacy of this compound against a wider range of bacteria and viruses, particularly those responsible for respiratory infections not yet studied. The compound has shown virucidal effects against viruses such as influenza A and parainfluenza virus. medchemexpress.comnih.gov
Elucidate the Anesthetic Mechanism: The compound is known to block voltage-gated sodium channels, similar to local anesthetics. wikipedia.orgdrugbank.com Further electrophysiological studies could characterize this interaction in more detail, potentially leading to the development of new, related local anesthetic agents.
Investigate Anti-inflammatory Properties: Some research suggests that sore throat lozenges containing this compound may have effects beyond antiseptic and anesthetic actions. Dedicated studies could explore potential anti-inflammatory effects, which would be highly relevant for its use in treating inflammatory conditions of the throat.
Table 1: In Vitro Bactericidal Activity of this compound/2,4-dichlorobenzyl alcohol (AMC/DCBA) Lozenge
This table presents the log reduction in colony-forming units (CFUs) for various bacterial species when exposed to a dissolved AMC/DCBA lozenge over time.
| Bacterial Species | Time to >3 log10 Reduction (minutes) | Log10 Reduction at 1 minute (CFU/mL ± SD) |
|---|---|---|
| Streptococcus pyogenes | 1 | 5.7 ± 0.1 |
| Haemophilus influenzae | 1 | 6.1 ± 0.1 |
| Arcanobacterium haemolyticum | 1 | 6.5 ± 0.0 |
| Fusobacterium necrophorum | 1 | 6.5 ± 0.0 |
| Streptococcus dysgalactiae | 5 | N/A |
| Moraxella catarrhalis | 5 | N/A |
| Staphylococcus aureus | 10 | N/A |
Data sourced from studies on AMC/DCBA combination lozenges. nih.govnih.govresearchgate.net
Table 2: In Vitro Antiviral Activity of this compound (AMC) This table summarizes the known antiviral spectrum of this compound, primarily from studies involving combination products.
| Virus | Type | Finding |
|---|---|---|
| Influenza A | Enveloped | Virucidal effect demonstrated |
| Respiratory Syncytial Virus (RSV) | Enveloped | Virucidal effect demonstrated |
| SARS-CoV | Enveloped | Virucidal effect demonstrated |
| Parainfluenza Virus Type 3 | Enveloped | Virucidal effect demonstrated |
| Cytomegalovirus (CMV) | Enveloped | Virucidal effect demonstrated |
| Human Rhinovirus 1a (HRV1a) | Non-enveloped | Inhibition of attachment and replication |
| Human Rhinovirus 8 (HRV8) | Non-enveloped | No significant effect |
Data sourced from multiple in vitro studies. medchemexpress.comnih.gov
Ethical Considerations and Regulatory Science in this compound Research
Any future research, particularly that which could lead to new clinical applications or formulations of this compound, must navigate a complex landscape of ethical and regulatory requirements.
Ethical Considerations: For any new clinical trial, even with an established over-the-counter (OTC) compound, strict ethical principles must be followed. altusresearch.com These include:
Informed Consent: Participants must be fully informed about the study's purpose, procedures, potential risks, and benefits before agreeing to participate. lindushealth.com
Favorable Risk-Benefit Analysis: The potential benefits of the research must outweigh the risks to the participants. meetlifesciences.com
Independent Review: An Institutional Review Board (IRB) or ethics committee must review and approve the study protocol to ensure it is scientifically valid and ethically sound.
Fair Subject Selection: The selection of participants must be equitable and based on scientific, not discriminatory, criteria. altusresearch.com
Regulatory Science: The path to market for a new formulation or a new use of an existing drug is guided by regulatory science. For this compound, this would involve:
Reformulation: If a new nano-formulation were developed, regulatory agencies like the FDA would require a comprehensive set of nonclinical safety data to support the change. federalregister.gov This would include data on the safety of the new excipients and the potential for altered absorption or local tissue effects. researchgate.net
Repurposing: If AI or other methods identified a new therapeutic indication for this compound, this would likely require a more extensive regulatory submission, potentially including new clinical trials to establish efficacy and safety for the new use. nih.govmdpi.comnih.gov The required data package would depend on the specific indication and whether it would remain an OTC or become a prescription product.
Adherence to these ethical and regulatory frameworks is essential for translating emerging research on this compound into safe and effective therapeutic innovations.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dichlorobenzyl alcohol |
| Glucuronic acid |
Q & A
Basic Research Questions
Q. What standardized analytical techniques are recommended for characterizing Amylmetacresol’s purity and structural integrity in research settings?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% as per supplier specifications), and mass spectrometry (MS) for molecular weight verification (C₁₂H₁₈O, 178.3 g/mol) . For known compounds, cross-reference with literature-reported spectral data; for novel derivatives, include elemental analysis and stability testing under storage conditions (-20°C) .
Q. What in vitro assays are suitable for evaluating this compound’s antiviral activity, and how should EC₅₀ values be calculated?
- Methodological Answer : Use HEK293 cell lines expressing human voltage-gated sodium channels (e.g., Nav1.2) to measure inhibition of sodium currents via patch-clamp electrophysiology. EC₅₀ values (e.g., 56.3 µM for Nav1.2) should be derived from dose-response curves with triplicate measurements and statistical validation (e.g., Student’s t-test) . Include controls for solvent effects (e.g., DMSO, ethanol) at concentrations ≤0.1% v/v .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer : Adhere to GHS classification guidelines: use PPE (gloves, lab coats, eye protection) due to acute oral toxicity (H302). Store at -20°C in airtight containers, and avoid inhalation or skin contact. Emergency protocols include immediate rinsing with water for eye exposure and proper disposal of hazardous waste .
Advanced Research Questions
Q. How can computational models (e.g., ANI-2x, DFT/B3LYP) predict this compound’s torsional energy profiles, and what validation steps are essential?
- Methodological Answer : Compare predicted conformational energies from ANI-2x neural networks with density functional theory (DFT/B3LYP) calculations at 40° rotational intervals for dihedral angles γ1 and γ2. Validate against experimental crystallographic data or NMR-derived torsional constraints. Address discrepancies (e.g., van der Waals interactions not modeled in ANI-2x) by hybrid QM/MM approaches .
Q. How can researchers reconcile discrepancies between this compound’s in vitro antiviral efficacy and in vivo outcomes in mucosal infection models?
- Methodological Answer : Optimize pharmacokinetic parameters (e.g., mucosal retention time, solubility in saliva) using Franz diffusion cell assays. Adjust formulations (e.g., lozenge matrices) to mimic physiological pH and enzyme activity. Validate with ex vivo tissue models (e.g., porcine buccal mucosa) and correlate with clinical data on throat infection resolution rates .
Q. What strategies enhance the reproducibility of synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., column chromatography gradients) in detail. For novel derivatives, provide full spectroscopic characterization (¹H/¹³C NMR, HRMS) and purity data (HPLC ≥95%). Include negative controls (e.g., unmodified scaffolds) to isolate pharmacological effects .
Data Contradiction Analysis
Q. How should conflicting reports on this compound’s mechanism of action (e.g., viral membrane disruption vs. sodium channel blockade) be addressed experimentally?
- Methodological Answer : Design dual-pathway assays: (1) Fluorescence-based viral envelope integrity tests (e.g., SYTOX Green uptake), and (2) Electrophysiological recordings of sodium currents in neuronal cells. Use selective inhibitors (e.g., tetrodotoxin for sodium channels) to isolate contributions. Cross-reference with molecular docking studies to identify binding affinities for viral vs. host targets .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 178.3 g/mol | |
| EC₅₀ (Nav1.2 Inhibition) | 56.3 µM | |
| Solubility (DMSO) | ≥10 mg/mL | |
| Torsional Energy Calculation | ANI-2x, DFT/B3LYP, OPLS Force Field |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
